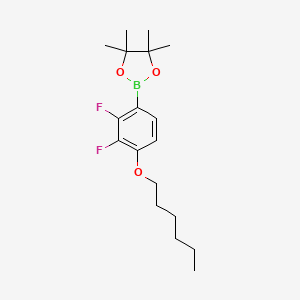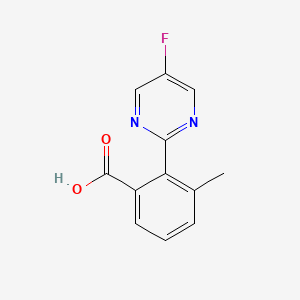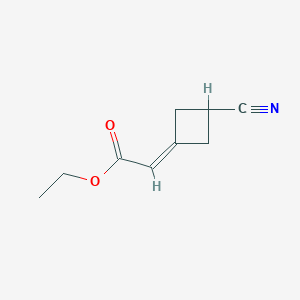
Ethyl 2-(3-cyanocyclobutylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-cyanocyclobutylidene)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a cyclobutylidene ring with a cyano group and an ethyl ester group, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-cyanocyclobutylidene)acetate typically involves the reaction of ethyl cyanoacetate with a suitable cyclobutylidene precursor under basic conditions. One common method involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethyl cyanoacetate, followed by the addition of the cyclobutylidene precursor. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyanocyclobutylidene)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: this compound hydrolysis yields 2-(3-cyanocyclobutylidene)acetic acid and ethanol.
Reduction: Reduction of the cyano group forms ethyl 2-(3-aminocyclobutylidene)acetate.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-cyanocyclobutylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-cyanocyclobutylidene)acetate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(3-cyanocyclobutylidene)acetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Lacks the cyclobutylidene ring, making it less sterically hindered and more reactive.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
2-(3-Cyanocyclobutylidene)acetic acid: The free acid form, which can be more reactive in certain chemical reactions.
This compound stands out due to its unique combination of functional groups and structural features, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
ethyl 2-(3-cyanocyclobutylidene)acetate |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)5-7-3-8(4-7)6-10/h5,8H,2-4H2,1H3 |
InChI Key |
QTGOCOALYVWIMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CC(C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


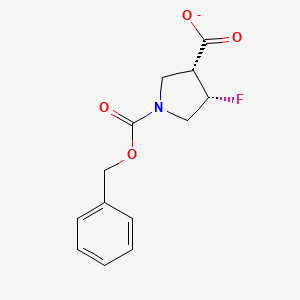

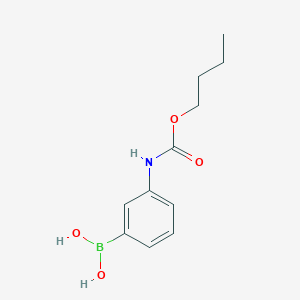
![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)
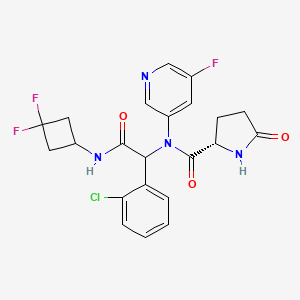
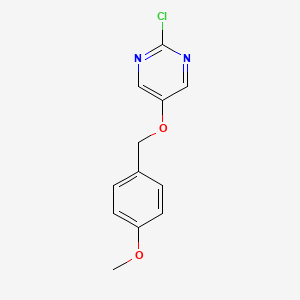

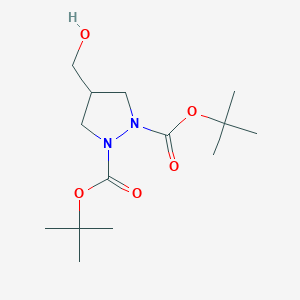
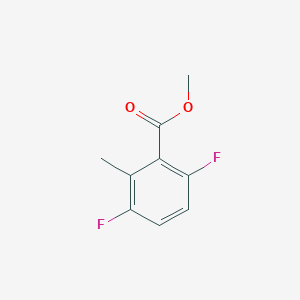
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-](/img/structure/B14032206.png)
![(1R,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032210.png)
